C2-Sulfonyl vs. N1-Sulfonyl Positional Isomerism: Differential FBPase Inhibitory Activity
The positional attachment of the 4-methoxyphenylsulfonyl group dictates target engagement. While the N1-sulfonyl isomer 1-(4-methoxyphenylsulfonyl)-1H-indole (CHEMBL476177) shows negligible FBPase inhibition (IC50 > 300,000 nM) [1], a closely related C2-carboxamide-indole derivative incorporating a (4-methoxyphenyl)sulfonyl amide moiety (Cpd118) achieves potent FBPase inhibition (IC50 = 29 ± 6 nM) [2]. This >10,000-fold potency differential demonstrates that the C2-sulfonyl orientation, when properly elaborated, provides a viable pharmacophoric vector for enzyme inhibition that the N1-sulfonyl isomer cannot replicate.
| Evidence Dimension | Fructose-1,6-bisphosphatase (FBPase) inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured for unelaborated 2-((4-methoxyphenyl)sulfonyl)-1H-indole; class-level inference from Cpd118 (C2-carboxamide with (4-methoxyphenyl)sulfonyl amide): IC50 = 29 ± 6 nM against human liver FBPase [2] |
| Comparator Or Baseline | 1-(4-methoxyphenylsulfonyl)-1H-indole (N1-sulfonyl isomer): IC50 > 300,000 nM against mouse liver FBPase [1] |
| Quantified Difference | Ratio > 10,344-fold (based on lower-bound comparator value); class-level, not direct head-to-head |
| Conditions | Cpd118 assay: human liver FBPase recombinant enzyme; Comparator assay: mouse liver homogenates, colorimetric phosphate assay |
Why This Matters
For programs targeting FBPase or related AMP-binding enzymes, the C2-sulfonylindole scaffold provides a productive geometry for inhibitor design, whereas the N1-sulfonyl isomer is essentially inactive and should be excluded from screening cascades.
- [1] BindingDB Entry BDBM50266660: 1-(4-methoxyphenylsulfonyl)-1H-indole (CHEMBL476177). IC50 > 3.00E+5 nM against fructose-1,6-bisphosphatase (Mouse). View Source
- [2] Zhou J, Bie J, Wang X, et al. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors. J Med Chem. 2020;63(18):10307-10329. doi:10.1021/acs.jmedchem.0c00726. View Source
